methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5S and its molecular weight is 349.36. The purity is usually 95%.
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Scientific Research Applications
Stability of Esters of 6′-Carbamoylmethylthio-5′-Cyano-1′,4′-Dihydro-4,4′-Bipyridine-3′-Carboxylic Acids
This study investigates the stability of specific ester compounds in solutions, focusing on their HPLC analysis. The findings indicate that these solutions are stable for one month under certain conditions, offering insights into the chemical stability and potential pharmaceutical applications of these compounds (Kažoka et al., 2007).
Synthesis of Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives
The synthesis of new cyanopyridinethiones, which are good synthons for thieno[2,3-b]pyridines, is covered in this research. These compounds are anticipated to have biological activities, making them relevant for further exploration in medicinal chemistry and drug discovery (Mohamed et al., 2007).
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate and Potential Anti-Inflammatory Applications
This research explores the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule synthesized as part of a program targeting novel anti-inflammatory agents. This highlights its potential use in developing new treatments for inflammation-related conditions (Moloney, 2001).
Synthesis of Ethyl 4-Amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates
This paper discusses a one-pot synthesis method for ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates. Such efficient synthesis methods are essential for advancing scientific research in organic chemistry and for the development of new compounds with potential applications in various fields (Maruoka, Yamagata, & Yamazaki, 1993).
Synthesis of 2-Pyridinethiones and Their Derivatives
The paper focuses on the synthesis of 2-pyridinethiones from 1,2,3-triarylpropenones. This process involves treatments that lead to various derivatives, providing insights into the versatility of these compounds in chemical synthesis (Paniagua et al., 2010).
Synthesis of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Derivatives
This research involves the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which are expected to exhibit antihypertensive activity. The study offers potential pathways for the development of new antihypertensive drugs (Kumar & Mashelker, 2006).
Mechanism of Action
The mode of action of such compounds often involves interaction with specific cellular targets, leading to changes in cell function. The exact targets and the nature of these interactions would depend on the specific compound and its structure .
Biochemical pathways affected by these compounds can be diverse, ranging from signaling pathways to metabolic pathways, depending on the specific targets of the compound .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific compound. Factors influencing these properties could include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
methyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-21-15(20)18-3-2-9-10(6-16)14(24-12(9)7-18)17-13(19)11-8-22-4-5-23-11/h8H,2-5,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFFYBQIYYWAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.